molecular formula C27H24N2O6S B12007619 [1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate CAS No. 767310-21-4

[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

Cat. No.: B12007619
CAS No.: 767310-21-4
M. Wt: 504.6 g/mol
InChI Key: GWSRTTAWQQUMCY-OGLMXYFKSA-N
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Description

[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate typically involves multiple steps. The process begins with the preparation of the naphthalen-2-yl and 3,4-dimethoxybenzoate moieties, followed by their coupling through a sulfonylhydrazinylidene linkage. The reaction conditions often require the use of polar solvents and acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reag

Biological Activity

The compound [1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N4O4SC_{26}H_{30}N_{4}O_{4}S, and it features a naphthalene moiety substituted with a sulfonylhydrazone group, which is known for contributing to various biological activities. The presence of methoxy groups enhances the lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between naphthalene derivatives and sulfonylhydrazones. Specific methodologies include:

  • Formation of Sulfonylhydrazone : Reacting 4-methylphenylsulfonyl hydrazine with an appropriate aldehyde.
  • Naphthalene Substitution : Introducing the naphthalene moiety through electrophilic aromatic substitution.
  • Esterification : Converting the carboxylic acid derivative into an ester using methanol or another alcohol.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfonylhydrazones possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Several studies have highlighted the anticancer potential of hydrazone derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and interference with cell cycle progression .

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on related sulfonamide compounds demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria, suggesting that modifications like those in our compound could yield similar results .
  • Anticancer Screening : In vitro studies have shown that hydrazone derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialE. coli, S. aureusSignificant inhibition of bacterial growth
AnticancerMCF-7, HeLaInduction of apoptosis, growth inhibition
AntioxidantN/AScavenging of free radicals

Properties

CAS No.

767310-21-4

Molecular Formula

C27H24N2O6S

Molecular Weight

504.6 g/mol

IUPAC Name

[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C27H24N2O6S/c1-18-8-12-21(13-9-18)36(31,32)29-28-17-23-22-7-5-4-6-19(22)10-14-24(23)35-27(30)20-11-15-25(33-2)26(16-20)34-3/h4-17,29H,1-3H3/b28-17+

InChI Key

GWSRTTAWQQUMCY-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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